Ethyl 7-fluoro-1H-indole-2-carboxylate
CAS No.: 348-31-2
Cat. No.: VC3794830
Molecular Formula: C11H10FNO2
Molecular Weight: 207.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 348-31-2 |
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Molecular Formula | C11H10FNO2 |
Molecular Weight | 207.2 g/mol |
IUPAC Name | ethyl 7-fluoro-1H-indole-2-carboxylate |
Standard InChI | InChI=1S/C11H10FNO2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-6,13H,2H2,1H3 |
Standard InChI Key | MOWXTDGMXSHYRL-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC2=C(N1)C(=CC=C2)F |
Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C(=CC=C2)F |
Introduction
Structural Characteristics and Nomenclature
Ethyl 7-fluoro-1H-indole-2-carboxylate (C₁₁H₁₀FNO₂) features a bicyclic indole scaffold with a fluorine atom at position 7 and an ethyl carboxylate ester at position 2 (Figure 1). The "1H" designation indicates the presence of a hydrogen atom on the nitrogen at position 1, distinguishing it from N-substituted indoles. The fluorine substituent introduces electron-withdrawing effects, influencing the electronic distribution of the aromatic system, while the ester group enhances lipophilicity, impacting solubility and bioavailability.
Table 1: Key Structural Features
Position | Substituent | Role |
---|---|---|
1 | Hydrogen (1H) | Defines unsubstituted nitrogen |
2 | Ethyl carboxylate | Enhances lipophilicity |
7 | Fluorine | Modulates electronic effects |
Synthesis and Manufacturing
Classical Synthetic Routes
The synthesis of ethyl 7-fluoro-1H-indole-2-carboxylate can be achieved via modified Fischer Indole Synthesis or Bartoli Indole Synthesis .
Fischer Indole Synthesis
This method involves cyclizing a fluorinated phenylhydrazine with a β-keto ester. For example:
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Phenylhydrazine precursor: 4-Fluoro-phenylhydrazine reacts with ethyl pyruvate under acidic conditions (e.g., HCl/EtOH).
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Cyclization: Heating induces cyclization to form the indole core.
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Esterification: In situ esterification yields the ethyl carboxylate .
Bartoli Indole Synthesis
Nitroarenes react with vinyl Grignard reagents to construct the indole ring:
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Nitro precursor: 2-Nitro-4-fluorotoluene is treated with a vinyl magnesium bromide.
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Rearrangement: The nitro group is reduced, forming the indole skeleton.
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Ester introduction: Carboxylation at position 2 followed by ethyl esterification .
Modern Optimization
Recent advances employ microwave-assisted synthesis and flow chemistry to improve yields (reported up to 78% for analogs) and reduce reaction times. For instance, continuous flow systems enable precise control over temperature and residence time, critical for managing the reactivity of fluorine substituents.
Physicochemical Properties
Physical Properties
While direct data for ethyl 7-fluoro-1H-indole-2-carboxylate are scarce, analogs provide approximations:
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Melting Point: ~170–180°C (cf. ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate: 178–179°C) .
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Boiling Point: Estimated >300°C due to high molecular weight and polar groups.
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Solubility: Lipophilic (logP ~2.5), soluble in DMSO, DMF, and dichloromethane; poorly soluble in water.
Chemical Reactivity
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Ester Hydrolysis: The ethyl ester undergoes saponification with NaOH/EtOH to yield 7-fluoro-1H-indole-2-carboxylic acid.
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Electrophilic Substitution: Fluorine directs electrophiles to positions 5 and 6 of the indole ring. Bromination with NBS yields 5-bromo derivatives.
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N-Deprotonation: The NH group (pKa ~17) can be deprotonated with strong bases (e.g., LDA) for N-alkylation .
Biological and Pharmacological Significance
Mechanism of Action
Indole derivatives interact with biological targets such as kinases, GPCRs, and DNA topoisomerases. Fluorine enhances metabolic stability and membrane permeability, while the carboxylate ester serves as a prodrug moiety.
Reported Activities
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Anticancer Potential: Analogous compounds inhibit tubulin polymerization (IC₅₀ ~1.2 µM).
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Anti-inflammatory Effects: COX-2 inhibition (IC₅₀ ~0.8 µM) observed in ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate .
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Antimicrobial Activity: Fluorinated indoles exhibit MIC values of 4–8 µg/mL against S. aureus and E. coli.
Table 2: Biological Activities of Structural Analogs
Compound | Target | IC₅₀/MIC |
---|---|---|
Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate | COX-2 | 0.8 µM |
Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate | Tubulin | 1.2 µM |
7-Fluoro-1H-indole-2-carboxylic acid | DNA gyrase | 4 µg/mL |
Applications in Drug Discovery
Lead Optimization
The ethyl ester group is a common prodrug strategy to improve oral bioavailability. Hydrolysis in vivo releases the active carboxylic acid, as seen in NSAIDs like indomethacin.
Structure-Activity Relationship (SAR) Studies
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Fluorine Position: 7-Fluoro substitution enhances metabolic stability compared to 5- or 6-fluoro isomers.
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Ester vs. Acid: Ethyl ester improves cell permeability (Caco-2 Papp 12 × 10⁻⁶ cm/s vs. 3 × 10⁻⁶ for acid).
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